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Compound of Interest

Compound Name: Quetiapine Impurity-N

CAS No.: 1800291-86-4

Cat. No.: B568969 Get Quote

Application Note & Protocol Guide
Abstract & Regulatory Context
In the impurity profiling of Quetiapine Fumarate, distinguishing between isobaric species and

structurally complex oligomers is critical for ICH Q3A/B compliance. While oxidative impurities

like Quetiapine N-Oxide (Impurity B/G) are common, Quetiapine Impurity N (EP designation)

represents a more complex structural challenge.

Identified as the Dipiperazine Diether derivative (Chemical Name: 2-[2-[4-[2-[2-[4-(dibenzo[b,f]

[1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol), Impurity N arises

from side-reactions involving the polymerization of the piperazine-ethoxy-ethanol side chain

during synthesis.

This guide provides a definitive protocol for the LC-MS/MS characterization of Impurity N,

focusing on its differentiation from the API and other impurities via collision-induced

dissociation (CID) pathways.

Structural Dynamics & Chemical Identity
Understanding the structural difference is the prerequisite for interpreting mass spectra.
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Feature Quetiapine (API) Impurity N (EP)

Formula
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Monoisotopic Mass 383.17 Da 539.29 Da

Precursor Ion m/z 384.17 m/z 540.30

Structural Difference
Single piperazine-

ethoxyethanol chain.

Extended chain: Contains an

additional piperazine and ethyl

spacer.

Key Challenge
Co-elution with other high-

mass dimers.

Requires high collision energy

(CE) to fragment the extended

aliphatic chain.

Critical Note: Do not confuse Impurity N with Quetiapine N-Oxide (

400). Impurity N is a significantly larger molecule (

540) resulting from chain extension, not simple oxidation.

Experimental Protocol: LC-MS/MS Workflow
This protocol utilizes a High-Resolution Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system,

though it is adaptable to Triple Quadrupole (QqQ) for MRM quantification.

A. Sample Preparation[1][2]
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Diluent: Acetonitrile:Methanol:Water (40:40:20 v/v/v) with 0.1% Formic Acid.

Standard Prep: Dissolve Quetiapine Fumarate API at 1.0 mg/mL. Spike Impurity N reference

standard at 0.1% level (1 µg/mL).

Stability Warning: Quetiapine is light-sensitive. Use amber glassware and analyze within 24

hours.

B. Chromatographic Conditions (UHPLC)
Column: C18 Charged Surface Hybrid (CSH) or equivalent (e.g., Waters XSelect CSH C18,

2.1 x 100 mm, 1.7 µm).

Rationale: CSH particles provide better peak shape for basic compounds like Quetiapine

at high pH, but low pH is preferred for MS sensitivity. We use a modified low pH method

here for max ionization.

Mobile Phase A: 5 mM Ammonium Formate in Water (pH 3.5).

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Gradient:

0-1 min: 5% B (Isocratic hold)

1-15 min: 5%

90% B (Linear)

15-18 min: 90% B (Wash - Impurity N elutes late due to hydrophobicity)

18-20 min: 5% B (Re-equilibration)

Flow Rate: 0.4 mL/min.

Temp: 40°C.

C. Mass Spectrometry Parameters (ESI+)
Source: Electrospray Ionization (Positive Mode).[1][3]
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Capillary Voltage: 3.0 kV.

Cone Voltage: 40 V (Optimized to prevent in-source fragmentation of the ether linkage).

Source Temp: 120°C.

Desolvation Temp: 450°C.

Acquisition Mode:

MS1: Full Scan

100–1000.

MS2 (Product Ion): Targeted MS/MS on

540.30.

Collision Energy (CE): Stepped CE (20, 35, 50 eV).

Rationale: Low CE retains the large chain fragments; High CE reveals the stable

thiazepine core.

Fragmentation Analysis & Mechanism
The identification of Impurity N relies on observing specific cleavage points in the extended

"Dipiperazine" chain.

The Fragmentation Logic
Core Retention (

253, 279): Like Quetiapine, Impurity N contains the dibenzo[b,f][1,4]thiazepine ring. High
energy collisions will strip the entire side chain, leaving the characteristic thiazepine cation (

253) and the piperazine-thiazepine fragment (

279).

Chain Cleavage (Diagnostic Ions): The extended chain breaks at the C-N and C-O bonds.
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279: Base peak (Dibenzo-thiazepine + Piperazine).

323: Dibenzo-thiazepine + Piperazine + Ethoxy chain fragment.[4]

450-480 range: Loss of the terminal hydroxy-ethyl group or terminal piperazine
fragmentation.

Diagram: Fragmentation Pathway
The following diagram illustrates the cleavage of the Precursor (

540) into its diagnostic product ions.

Precursor Ion (Impurity N)
[M+H]+ m/z 540.3

(Full Dipiperazine Chain)

Intermediate Fragment
Loss of Terminal Ethoxyethanol

~ m/z 451

Neutral Loss: -89 Da
(C4H9O2)

Diagnostic Core Ion
(Dibenzo-thiazepine-piperazine)

 m/z 279.1

Cleavage at 2nd Piperazine
High Energy

Chain Fragments
(Piperazine/Ether moieties)

 m/z < 150

Chain disintegration

Chain Scission

Stable Base Ion
(Dibenzo-thiazepine cation)

 m/z 253.1

Piperazine Ring Loss
(Characteristic of Quetiapine Class)
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Caption: ESI+ Fragmentation pathway of Quetiapine Impurity N. The persistence of m/z 279

and 253 confirms the core, while the precursor m/z 540 confirms the chain extension.

Validation & Troubleshooting (Expert Insights)
A. Distinguishing "In-Source" Artifacts
Issue: High cone voltages can cause the labile ether linkages in Impurity N to break before

mass selection, mimicking Quetiapine or other smaller impurities. Solution: Perform a "Cone

Voltage Ramp" experiment. If the abundance of

540 decreases while

279 increases without collision gas, your source is too harsh. Lower the Cone Voltage to 20-
30V for the precursor scan.

B. System Suitability Criteria
To ensure the method is valid for releasing batches:

Resolution:

between Quetiapine (

min) and Impurity N (

min). Impurity N is more hydrophobic due to the extra carbon backbone and will elute
significantly later.

Sensitivity: S/N > 10 for the

540

279 transition at the reporting limit (0.05%).

C. Experimental Workflow Diagram

Sample Prep
(API + Impurity Spike)

UHPLC Separation
(C18 CSH Column)

ESI Source (+)
Soft Conditions

MS1 Scan
Filter m/z 540

CID Fragmentation
(20-50 eV)

Spectral Matching
(Verify m/z 253/279)
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Caption: Step-by-step workflow for the specific isolation and characterization of Impurity N.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [High-Resolution MS/MS Characterization of Quetiapine
Impurity-N]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b568969#mass-spectral-fragmentation-analysis-of-
quetiapine-impurity-n]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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